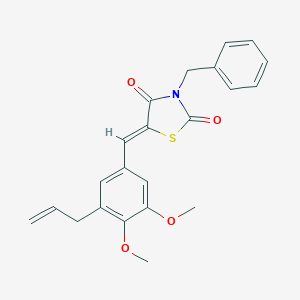

![molecular formula C22H20N2O7S B300658 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300658.png)

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of coenzyme Q10 (CoQ10), which is a naturally occurring compound in the body that plays a crucial role in energy production. MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Mecanismo De Acción

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to the mitochondria. It also improves mitochondrial function by enhancing electron transport chain activity and ATP production. 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to selectively accumulate in the mitochondria due to its lipophilic TPP moiety, which enables it to cross the mitochondrial membrane and accumulate in the matrix.

Biochemical and Physiological Effects

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve mitochondrial function, reduce oxidative stress, and prevent cellular damage in various cell types. It has also been shown to improve cognitive function, reduce inflammation, and improve cardiac function in animal models. In humans, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid supplementation has been shown to improve vascular function and reduce oxidative stress in patients with cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a potent antioxidant that selectively accumulates in the mitochondria, making it an ideal tool for studying mitochondrial function and oxidative stress. However, its lipophilic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experimental setups. Additionally, the high cost of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid can be a limiting factor for some research groups.

Direcciones Futuras

Future research on 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid should focus on exploring its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its antioxidant and mitochondrial protective effects. The development of more cost-effective synthesis methods and formulations of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid could also facilitate its widespread use in research and clinical settings.

Métodos De Síntesis

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized by modifying the structure of CoQ10. The synthesis involves the addition of a lipophilic triphenylphosphonium (TPP) cation to the CoQ10 molecule, which enables it to selectively accumulate in the mitochondria. The TPP moiety is attached to the CoQ10 molecule via a hydrophobic linker, which enhances the lipophilicity of the compound and facilitates its mitochondrial uptake.

Aplicaciones Científicas De Investigación

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage. In cardiovascular diseases, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve cardiac function, reduce inflammation, and prevent oxidative damage. In cancer, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to induce apoptosis and inhibit tumor growth.

Propiedades

Nombre del producto |

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid |

|---|---|

Fórmula molecular |

C22H20N2O7S |

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

2-methyl-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |

InChI |

InChI=1S/C22H20N2O7S/c1-13-15(3-2-4-16(13)21(27)28)17-6-5-14(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-7-9-30-10-8-23/h2-6,11H,7-10,12H2,1H3,(H,27,28)/b18-11- |

Clave InChI |

GQJCCNVURBPMOO-WQRHYEAKSA-N |

SMILES isomérico |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |

SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |

SMILES canónico |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B300575.png)

![2-{(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B300576.png)

![2-[5-(3-ethoxy-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B300577.png)

![2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B300579.png)

![2-{5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B300580.png)

![4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300581.png)

![3-[5-({3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid](/img/structure/B300582.png)

![2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B300583.png)

![2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B300589.png)

![(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300590.png)

![3-benzyl-5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300596.png)